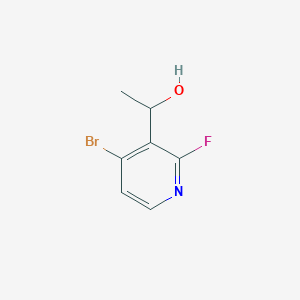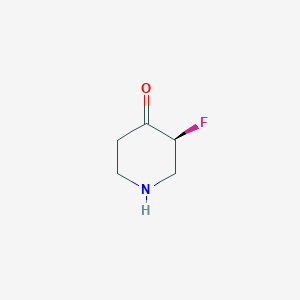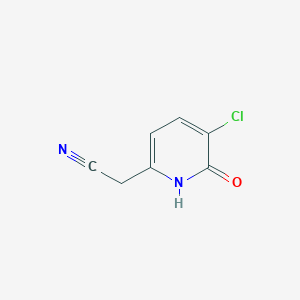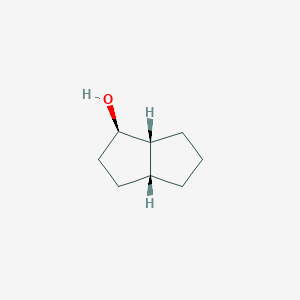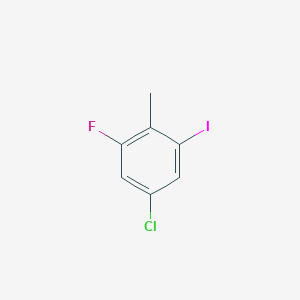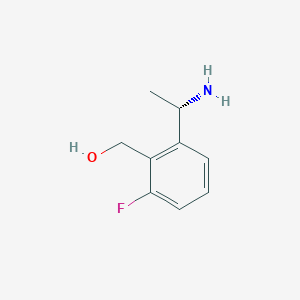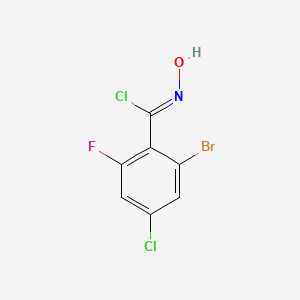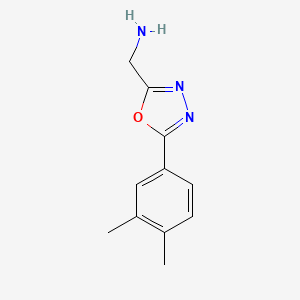
(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a dimethylphenyl group attached to the oxadiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles or reduce the methanamine group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines or saturated heterocycles.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.
科学研究应用
(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
- (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
- (5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)methanamine
- (5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methanamine
Comparison: Compared to its similar compounds, (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine stands out due to the presence of two methyl groups on the phenyl ring. This structural feature can influence its reactivity, stability, and biological activity. For instance, the dimethyl substitution may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)11-14-13-10(6-12)15-11/h3-5H,6,12H2,1-2H3 |
InChI 键 |
XKIZJGOYHMCKFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethyl-](/img/structure/B12974755.png)
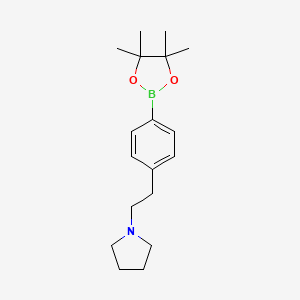
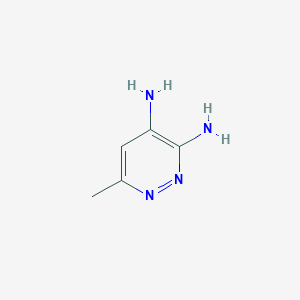
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
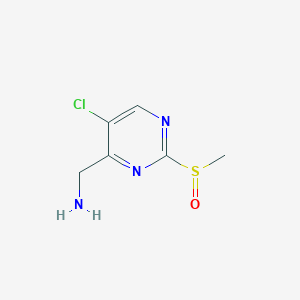
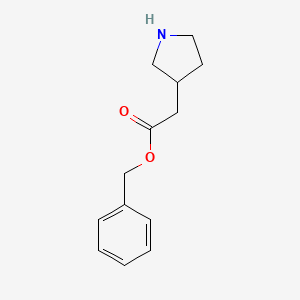
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
